Dibutyltin diacetate

Vue d'ensemble

Description

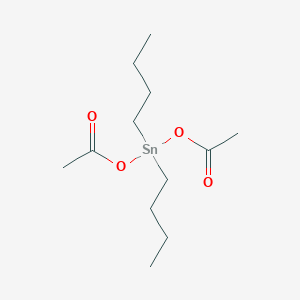

Dibutyltin diacetate (DBTDA, CAS 1067-33-0) is an organotin compound with the molecular formula $ \text{C}{12}\text{H}{24}\text{O}_4\text{Sn} $ and a molecular weight of 351.03 g/mol . It appears as a colorless to light yellow liquid with a density of 1.32 g/mL and a boiling point of 142–145°C . Structurally, it features two acetate groups bonded to a central tin atom, flanked by two butyl groups.

DBTDA is widely utilized as a catalyst in industrial processes, including:

- Polyurethane foam production: Facilitates the cross-linking and gas-forming reactions critical for foam structure .

- Silicone rubber curing: Enables room-temperature vulcanization (RTV) for dental impressions and electronics encapsulation .

- Esterification and transesterification reactions: Enhances reaction efficiency in polymer synthesis .

Biologically, DBTDA acts as a partial agonist of the nuclear receptors PPARγ (peroxisome proliferator-activated receptor gamma) and RXRα (retinoid X receptor alpha), contributing to adipogenesis and anti-inflammatory effects in cell-based studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibutyltin diacetate can be synthesized through the reaction of dibutyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, where dibutyltin oxide is dissolved in acetic anhydride and heated to facilitate the formation of this compound .

Industrial Production Methods: On an industrial scale, this compound is produced by reacting dibutyltin oxide with acetic acid or acetic anhydride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Dibutyltin diacetate undergoes various types of chemical reactions, including:

Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.

Transesterification: It facilitates the exchange of ester groups between molecules.

Condensation Reactions: It catalyzes the formation of urethanes from isocyanates and alcohols.

Common Reagents and Conditions:

Esterification: Carboxylic acids and alcohols in the presence of this compound as a catalyst.

Transesterification: Esters and alcohols with this compound as a catalyst.

Condensation Reactions: Isocyanates and alcohols in the presence of this compound.

Major Products Formed:

Esterification: Esters.

Transesterification: New esters.

Condensation Reactions: Urethanes.

Applications De Recherche Scientifique

Catalyst in Polymer Chemistry

DBTA is primarily recognized for its role as an esterification and transesterification catalyst . Its high activity makes it particularly effective in:

- Silicone Sealants : Used extensively in RTV silicone rubber applications, especially in the automotive sector, where fast curing speeds are critical .

- Polyurethane Systems : Controls curing times in polyurethane adhesives and casting resins, enhancing performance in various industrial applications .

- Coating Systems : Acts as a catalyst in urethane-based paints and coatings, facilitating faster curing processes essential for automotive finishes .

Oleochemistry

In oleochemical processes, DBTA is utilized for:

- Transesterification Reactions : It aids in the production of synthetic lubricants and antioxidants, as well as various esters used in cosmetics and surfactants .

Environmental Impact

Dibutyltin diacetate has been studied for its ecotoxicological effects , particularly concerning its use in coatings. Research indicates that leachates containing DBTA can have detrimental effects on marine organisms, highlighting the need for careful environmental assessments when using this compound .

Effects on Adipogenesis

Recent studies have shown that dibutyltin compounds, including DBTA, can influence adipogenesis through their interaction with nuclear receptors such as PPARγ and RXRα. Key findings include:

- Adipocyte Differentiation : DBTA acts as a partial agonist for PPARγ, promoting adipocyte differentiation in cell cultures .

- Anti-inflammatory Properties : Activation of PPARγ by dibutyltins may also lead to anti-inflammatory effects, suggesting potential therapeutic applications .

Potential Toxicity

The European Chemicals Agency (ECHA) has classified various dibutyltin compounds as toxic for reproduction, underscoring the importance of evaluating their safety in biological contexts .

Case Studies

Mécanisme D'action

Dibutyltin diacetate acts as a Lewis acid, facilitating the formation of chemical bonds by accepting electron pairs from reactants. In esterification and transesterification reactions, it activates the carbonyl group of carboxylic acids or esters, making them more susceptible to nucleophilic attack by alcohols. In condensation reactions, it catalyzes the formation of urethanes by activating the isocyanate group, allowing it to react with alcohols .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The biological and industrial properties of dibutyltin compounds vary significantly based on their substituent groups. Key analogs include:

PPARγ and RXRα Activation

- Dibutyltin dichloride : Strongest PPARγ activation (7.5-fold) and partial RXRα agonist (1.99-fold) .

- Dibutyltin dilaurate : Moderate PPARγ (1.91-fold) and RXRα (2.49-fold) activation .

- Tributyltin chloride : Full RXRα agonist (32.47-fold) and partial PPARγ agonist (2.63-fold) .

Adipogenic Effects

- DBTDA : Induces lipid accumulation in 3T3-L1 preadipocytes but less potently than rosiglitazone (a PPARγ full agonist) .

- Dibutyltin dilaurate: Most pronounced adipogenic effect among dibutyltins, comparable to tributyltin chloride .

- Dibutyltin dichloride : Activates adipogenesis-related genes (e.g., Fabp4, Adipoq) but requires higher concentrations .

Industrial Performance

- Reaction Specificity: DBTDA and dibutyltin dilaurate are preferred for room-temperature silicone curing, while dichloride is more effective in high-temperature PVC stabilization . Tributyltin chloride, now restricted, was historically used in marine antifouling coatings .

- Catalytic Efficiency :

Activité Biologique

Dibutyltin diacetate (DBTDA) is an organotin compound widely used as a catalyst in polymerization reactions and has been the subject of various studies investigating its biological activity, particularly its effects on adipogenesis, inflammation, and potential toxicity. This article presents a comprehensive review of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is part of a larger class of organotin compounds that have garnered attention due to their environmental persistence and potential endocrine-disrupting properties. While tributyltin chloride has been extensively studied, research on dibutyltin compounds, including diacetate, is comparatively limited but growing in significance.

PPARγ/RXRα Agonistic Activity

Recent studies have shown that this compound acts as a partial agonist of the nuclear receptors PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and RXRα (Retinoid X Receptor alpha). These receptors play crucial roles in regulating adipogenesis (the formation of fat cells) and inflammation:

- Adipogenesis : In experiments using 3T3-L1 preadipocytes, this compound was found to induce adipogenesis, albeit less effectively than tributyltin chloride or rosiglitazone. The induction of adipogenic markers such as Fabp4, Adipoq, and Glut4 confirmed this effect .

- Inflammatory Response : DBTDA also demonstrated the ability to inhibit pro-inflammatory gene expression in 3T3-L1 cells. Key inflammatory markers such as Vcam1 and S100a8 were significantly downregulated upon exposure to dibutyltin compounds .

Chronic Toxicity Assessments

A series of chronic toxicity studies have been conducted to evaluate the safety profile of this compound:

- National Cancer Institute Study : Fischer 344 rats and B6C3F1 mice were administered this compound in their diet over a period of 78 weeks. The study found significant associations between the concentration of DBTDA and mortality rates in male rats and female mice. However, no significant carcinogenic effects were observed within the tested groups .

- Body Weight and Health Effects : The study indicated that high doses led to body weight depression and increased mortality in certain groups, suggesting a potential dose-dependent toxicity. Notably, liver neoplasms were observed in male mice but were not statistically significant .

In Vitro Studies

In vitro experiments have highlighted the adipogenic effects of this compound:

- Study Design : HeLa cells were treated with varying concentrations of DBTDA to assess its impact on PPARγ/RXRα activity. Results indicated that while dibutyltins induced adipogenesis, their efficacy was lower compared to stronger agonists like tributyltin chloride .

- Gene Expression Analysis : Gene expression assays confirmed that exposure to dibutyltins resulted in significant changes in the expression levels of adipogenic markers and inflammatory genes .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and toxicological effects of this compound:

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the physicochemical properties of dibutyltin diacetate (e.g., density, boiling point, solubility)?

- Methodological Answer : Use standardized techniques:

- Density : Pycnometry or digital densitometers at 25°C (reported range: 1.31–1.32 g/mL) .

- Boiling Point : Distillation under reduced pressure (5–10 mmHg) to avoid decomposition; literature values: 139–145°C .

- Solubility : Test in polar (water, ethanol) and non-polar solvents (toluene, dichloromethane). DBTDA is insoluble in water but miscible with organic solvents like dichloromethane .

- Refractive Index : Measure using an Abbe refractometer (n20/D = 1.471) .

Q. What experimental protocols are recommended for synthesizing compounds using DBTDA as a catalyst?

- Methodological Answer :

- Urea Derivatives : React aryl isocyanates with amines in 4-methylmorpholine, using 1–2 mol% DBTDA at 60–80°C for 4–6 hours .

- Polyurethane Resins : Use DBTDA (0.1–0.5 wt%) in condensation reactions between diols and diisocyanates under inert atmospheres .

- Silicone Elastomers : Combine telechelic silanol-terminated PDMS with methyltrimethoxysilane, catalyzed by DBTDA (0.5–1.0 wt%) at room temperature .

Q. What safety protocols are critical when handling DBTDA in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to avoid inhalation .

- Storage : Store in amber glass bottles at 2–8°C to prevent degradation. Avoid contact with moisture .

- Disposal : Classify as WGK 3 (severely hazardous to water). Neutralize with sodium hydroxide before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can conflicting data on DBTDA's carcinogenicity be resolved in toxicological studies?

- Methodological Answer :

- Study Design : Replicate the NCI (1978) bioassay using modern protocols: Expose Fischer-344 rats (3.33–6.65 mg/kg/day) and B6C3F1 mice (9.9–19.8 mg/kg/day) for 78 weeks, followed by a 26-week recovery. Include histopathology of uterine tissues to address data gaps .

- Data Interpretation : Compare tumor incidence with updated historical controls and use statistical models (e.g., Kaplan-Meier survival analysis) to assess dose-response relationships .

Q. What advanced analytical techniques validate DBTDA's role in polymer degradation pathways?

- Methodological Answer :

- Spectroscopy : Use FTIR to track Sn-O bond formation in silicone elastomers. NMR (119Sn) can confirm coordination geometry during catalysis .

- Chromatography : Employ HPLC-MS to detect organotin byproducts in polymer matrices .

- Thermal Analysis : TGA-DSC under nitrogen can assess thermal stability and decomposition thresholds (decomposition onset: ~200°C) .

Q. How can researchers navigate regulatory restrictions on DBTDA in eco-label-compliant materials?

- Methodological Answer :

- Alternatives : Test bismuth neodecanoate (non-toxic, WGK 1) as a catalyst in PDMS coatings. Compare curing efficiency via rheometry and biofouling resistance via marine organism assays .

- Compliance Testing : Use IEC 62321-3-1 to verify DBTDA levels <0.01% w/w in external cables for EU Ecolabel certification .

Q. What mechanistic studies elucidate DBTDA's immunotoxicity in mammalian models?

- Methodological Answer :

- In Vivo Models : Implant DBTDA-containing PVC subcutaneously in rats for 7 days. Score fibroblastic proliferation and granuloma formation via hematoxylin-eosin staining .

- Gene Expression : Use RNA-seq to identify dysregulated pathways in thymic tissues (e.g., NF-κB signaling) .

Q. Data Contradiction and Synthesis

Q. How should researchers reconcile discrepancies in DBTDA's acute vs. chronic toxicity profiles?

- Methodological Answer :

- Meta-Analysis : Pool data from OECD 420 (acute oral toxicity) and OECD 453 (chronic carcinogenicity) studies. Apply weight-of-evidence approaches to prioritize hazards (e.g., STOT classification) .

- Cross-Species Sensitivity : Compare LC50 values in aquatic organisms (Daphnia magna) with mammalian data to identify species-specific thresholds .

Propriétés

IUPAC Name |

[acetyloxy(dibutyl)stannyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLKTTCRRLHVGL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Sn | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020419 | |

| Record name | Dibutyltin diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutyltin diacetate is a clear yellow liquid. (NTP, 1992), Liquid, Clear yellow liquid; [Hawley] Colorless or yellow liquid; mp = 10 deg C; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266 °F at 2 mmHg (NTP, 1992), 130 °C @ 2 mm Hg | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

290 °F (NTP, 1992), 143 °C (290 °F) (OPEN CUP) | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 59 °F; forms white precipitate (NTP, 1992), Sol in water and most org solvents | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.31 at 25 °C | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

12.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.1 (Air = 1) | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3 [mmHg], 1.3 mm Hg at 20 °C | |

| Record name | Dibutyltin diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/ | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Clear, yellow liquid | |

CAS No. |

1067-33-0, 17523-06-7 | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyltin diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(acetato)dibutyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017523067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(acetato)dibutyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC9AZH1UZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than 53.6 °F (NTP, 1992), 10 °C | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.